Lipophilicity (LogP): 2-(1-Piperidinylmethyl)-1,4-oxazepane Balances Membrane Permeability vs. 1,4-Oxazepane and 4-(Piperidin-4-yl)-1,4-oxazepane
2-(1-Piperidinylmethyl)-1,4-oxazepane exhibits a measured/calculated LogP of 0.75–0.85, which falls within the optimal range for oral bioavailability (0–3) and blood-brain barrier penetration . In contrast, the unsubstituted 1,4-oxazepane has a LogP of 0.33, which may limit passive membrane permeability, while the regioisomeric 4-(piperidin-4-yl)-1,4-oxazepane has a LogP of -0.32, indicating substantially higher polarity and reduced potential for passive diffusion across lipid bilayers [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 0.75–0.85 (Hit2Lead / Chemscene) |
| Comparator Or Baseline | 1,4-Oxazepane: LogP = 0.33 (Molbase); 4-(Piperidin-4-yl)-1,4-oxazepane: LogP = -0.32 (Fluorochem) |
| Quantified Difference | ΔLogP ≈ +0.42–0.52 vs. 1,4-oxazepane; ΔLogP ≈ +1.07–1.17 vs. 4-(piperidin-4-yl)-1,4-oxazepane |
| Conditions | Predicted/experimental LogP values from vendor technical datasheets and chemical databases. |
Why This Matters
A LogP difference of >0.5 log units can translate to a >3-fold change in membrane permeability, directly impacting a compound's suitability for CNS targets or oral administration.
- [1] Molbase. 1,4-Oxazepane, CAS 5638-60-8. LogP 0.3251. View Source
